molecular formula C9H13Cl3N4 B15063376 (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride

Katalognummer: B15063376
Molekulargewicht: 283.6 g/mol
InChI-Schlüssel: BALKPGQLUWZVBL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

This compound is a trihydrochloride salt featuring a 1H-imidazole core substituted at the 5-position with a pyridin-3-yl group and a methanamine moiety at the 2-position. The trihydrochloride form enhances its aqueous solubility and stability, making it suitable for pharmaceutical or biochemical applications.

Eigenschaften

Molekularformel

C9H13Cl3N4

Molekulargewicht

283.6 g/mol

IUPAC-Name

(5-pyridin-3-yl-1H-imidazol-2-yl)methanamine;trihydrochloride

InChI

InChI=1S/C9H10N4.3ClH/c10-4-9-12-6-8(13-9)7-2-1-3-11-5-7;;;/h1-3,5-6H,4,10H2,(H,12,13);3*1H

InChI-Schlüssel

BALKPGQLUWZVBL-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CN=C1)C2=CN=C(N2)CN.Cl.Cl.Cl

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride typically involves the cyclocondensation of pyridine derivatives with imidazole precursors. One common method includes the use of cyclocondensation reactions, cycloaddition, oxidative cyclization, and transannulation reactions . The reaction conditions often require the presence of catalysts and specific temperature and pressure settings to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through crystallization or chromatography to obtain the trihydrochloride salt form.

Analyse Chemischer Reaktionen

Types of Reactions

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. The reaction conditions may vary depending on the desired transformation, but typically involve controlled temperature and pressure settings.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted imidazole or pyridine compounds.

Wissenschaftliche Forschungsanwendungen

(5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride has several scientific research applications, including:

Wirkmechanismus

The mechanism of action of (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position Variations

1-[4-(Pyridin-2-yl)-1H-imidazol-2-yl]methanamine Trihydrochloride (CAS 1170367-28-8)
  • Key Difference : Pyridin-2-yl substituent (vs. pyridin-3-yl in the target compound).
  • For example, pyridin-2-yl derivatives are more likely to engage in axial coordination in metalloenzymes compared to pyridin-3-yl analogs .
  • Status : Discontinued (per ), suggesting possible challenges in synthesis or efficacy.
(5-(4-Methoxyphenyl)-1H-imidazol-2-yl)methanamine Dihydrochloride
  • Key Difference : 4-Methoxyphenyl substituent (vs. pyridin-3-yl).
  • The dihydrochloride salt (vs. trihydrochloride) may result in lower aqueous solubility .

Heterocyclic Core Modifications

2,3,4,5-Tetrahydro-5-methyl-2-[(5-methyl-1H-imidazol-4-yl)methyl]-1H-pyrido[4,3-b]indol-1-one Monohydrochloride
  • Key Difference : Pyridoindole scaffold with a 5-methylimidazole substituent.
  • Implications: The fused pyridoindole system introduces planar rigidity, which could enhance binding to aromatic pockets in enzymes or DNA. The monohydrochloride salt may limit solubility compared to the target compound’s trihydrochloride form .
6-[(Tetrahydro-2H-pyran-4-yl)methoxy]pyrimidin-4-yl-methanamine Hydrochloride
  • Key Difference : Pyrimidine core (vs. imidazole) with a tetrahydro-2H-pyran substituent.
  • Implications : Pyrimidines offer distinct hydrogen-bonding patterns, often targeting nucleotide-binding sites. The bulky tetrahydro-2H-pyran group may reduce metabolic clearance but increase steric hindrance .

Salt Form and Physicochemical Properties

Compound Salt Form Likely Solubility (Relative) Stability Considerations
Target Compound Trihydrochloride High Enhanced stability due to three HCl counterions
(5-(4-Methoxyphenyl)-imidazol-2-yl)methanamine Dihydrochloride Moderate Lower HCl content may reduce ionic strength
Pyridoindole-imidazole derivative Monohydrochloride Low Limited solubility in polar solvents

Biologische Aktivität

The compound (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride (CAS Number: 945482-07-5) is a member of the imidazole family, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

  • Molecular Formula : C9H11Cl3N4
  • Molecular Weight : 210.67 g/mol
  • Purity : >95% (HPLC)
  • Storage Conditions : -20°C

Structural Representation

The structural formula can be represented as follows:

SMILES NCC N1 NC C1C2 CC CC N2 Cl Cl Cl\text{SMILES NCC N1 NC C1C2 CC CC N2 Cl Cl Cl}

Antitumor Activity

Recent studies have indicated that compounds structurally related to (5-(Pyridin-3-yl)-1H-imidazol-2-yl)methanamine trihydrochloride exhibit significant antitumor properties. For example, research on similar imidazole derivatives has shown effectiveness against various human tumor cell lines. These compounds often outperform standard chemotherapeutic agents like cisplatin, particularly in multi-drug resistant (MDR) cancer cells .

Case Study: Antitumor Efficacy

A notable study demonstrated that imidazole-based complexes exhibited enhanced cytotoxicity in 3D tumor spheroid models. The complexes induced apoptosis through multiple pathways, suggesting a multi-targeted approach to cancer therapy .

The biological activity of this compound is primarily attributed to its ability to interact with cellular targets involved in cancer progression. Key mechanisms include:

  • Inhibition of Protein Kinases : Imidazole derivatives can inhibit various protein kinases crucial for tumor growth and survival.
  • Induction of Apoptosis : These compounds promote programmed cell death in cancer cells by activating intrinsic apoptotic pathways.
  • Modulation of the Immune Response : Some studies suggest that these compounds may enhance the immune system's ability to target and destroy cancer cells.

Pharmacological Profile

Activity TypeDescription
AntitumorSignificant activity against multiple cancer cell lines
Enzyme InhibitionPotential inhibitors of key metabolic enzymes involved in tumor metabolism
Apoptosis InductionInduces apoptosis in resistant cancer cell lines

Research Findings

  • Antitumor Studies : A series of experiments demonstrated that the compound exhibits potent activity against various cancer types, including pancreatic and breast cancers. The mechanism involves disrupting cellular signaling pathways critical for tumor growth.
  • Synergistic Effects : In combination therapies, this compound has shown enhanced efficacy when used alongside other chemotherapeutic agents, indicating potential for combination therapies in clinical settings .
  • Safety Profile : Preliminary toxicity assessments indicate that while effective at therapeutic doses, the compound shows minimal toxicity towards normal cells, highlighting its potential as a selective anticancer agent.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.